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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and advanced

techniques for identifying and characterizing the protein-protein interactions of Sirtuin 6

(SIRT6). Understanding the SIRT6 interactome is crucial for elucidating its roles in critical

cellular processes such as DNA repair, metabolism, and inflammation, thereby paving the way

for novel therapeutic strategies.

Introduction to SIRT6 and its Interactome
SIRT6 is a multifaceted NAD+-dependent deacylase and mono-ADP-ribosyltransferase that

plays a pivotal role in maintaining genomic stability, regulating gene expression, and controlling

metabolic pathways.[1][2] Its diverse functions are largely mediated through its interactions with

other proteins. Identifying these interacting partners is key to understanding the molecular

mechanisms underlying SIRT6's functions in health and disease. Recent proteomic analyses

have begun to unravel the extensive network of SIRT6 interactions, revealing novel links to

chromatin remodeling, cellular stress responses, and mitotic chromosome segregation.[3][4]

Key Techniques for Identifying SIRT6 Interactions
Several powerful techniques can be employed to identify and validate SIRT6 protein-protein

interactions. These methods can be broadly categorized into hypothesis-driven approaches to

confirm suspected interactions and unbiased screening methods to discover novel interactors.
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Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used and reliable method to investigate the interaction

between two or more known proteins in a cellular context. This technique has been

instrumental in confirming the interaction of SIRT6 with key partners such as the NF-κB subunit

RELA and proteins involved in DNA repair.[1][5]

This protocol describes the immunoprecipitation of exogenously expressed Flag-tagged SIRT6

from mammalian cells to identify co-precipitating endogenous proteins.

Materials:

HEK293T cells

Plasmid encoding Flag-tagged human SIRT6

Transfection reagent (e.g., Lipofectamine 3000)

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Anti-Flag M2 affinity gel (e.g., from Sigma-Aldrich)

Wash buffer (e.g., TBS with 0.05% Tween-20)

Elution buffer (e.g., 3xFlag peptide solution or glycine-HCl, pH 2.5)

SDS-PAGE gels and Western blotting reagents

Primary antibodies against the protein of interest and SIRT6

Secondary antibodies (HRP-conjugated)

Procedure:

Cell Culture and Transfection: Seed HEK293T cells and grow to 70-80% confluency.

Transfect the cells with the Flag-SIRT6 plasmid using a suitable transfection reagent

according to the manufacturer's instructions. Incubate for 24-48 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate

on ice for 30 minutes with occasional vortexing.

Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet

cellular debris. Transfer the supernatant to a new pre-chilled tube.

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G

beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

Immunoprecipitation: Add anti-Flag M2 affinity gel to the cleared lysate and incubate for 2-4

hours or overnight at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the

supernatant and wash the beads three to five times with ice-cold wash buffer.

Elution: Elute the bound proteins from the affinity gel using a competitive elution with 3xFlag

peptide or by a low-pH elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using

antibodies against the suspected interacting protein and SIRT6 as a positive control.

Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful, unbiased approach for identifying the constellation of proteins that

interact with a protein of interest. This method has been successfully used to generate a large-

scale map of the SIRT6 interactome.[2][6] The general principle involves tagging the bait

protein (SIRT6), expressing it in cells, purifying it along with its binding partners, and identifying

the co-purified proteins by mass spectrometry.

Materials:

Cell line stably expressing epitope-tagged SIRT6 (e.g., HEK293 cells with V5-SIRT6)

Control cell line (e.g., expressing the epitope tag alone)

Lysis buffer optimized for maintaining protein complexes

Antibody-conjugated beads against the epitope tag (e.g., anti-V5 agarose beads)
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Wash buffers of varying stringency

Elution buffer

Reagents for in-gel or in-solution digestion (e.g., trypsin)

LC-MS/MS instrumentation

Procedure:

Cell Culture and Lysis: Grow both the SIRT6-tagged and control cell lines. Lyse the cells

using a mild lysis buffer to preserve protein complexes.

Affinity Purification: Incubate the cleared cell lysates with antibody-conjugated beads to

capture the tagged SIRT6 and its associated proteins.

Washing: Perform a series of washes with buffers of increasing stringency to remove non-

specific binders.

Elution: Elute the protein complexes from the beads.

Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by

SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin.

Alternatively, in-solution digestion can be performed.

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: The MS/MS spectra are searched against a protein database to identify the

proteins. The identified proteins from the SIRT6 pull-down are compared to the control pull-

down to distinguish true interactors from non-specific binders. Quantitative proteomics

approaches, such as label-free quantification, can be used to score the interactions.[7]

Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover binary protein-protein

interactions in vivo.[8] It has been employed to identify novel interacting partners of SIRT6.[5]

The principle relies on the reconstitution of a functional transcription factor when the "bait"
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protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain)

interact.

Materials:

Saccharomyces cerevisiae reporter strain

Bait plasmid (containing SIRT6 fused to a DNA-binding domain, e.g., GAL4-BD)

Prey library plasmid (a cDNA or ORF library fused to an activation domain, e.g., GAL4-AD)

Yeast transformation reagents

Selective growth media (lacking specific nutrients to select for interacting clones)

Procedure:

Bait Construction and Auto-activation Test: Clone the full-length SIRT6 cDNA into the bait

plasmid. Transform the bait plasmid into the yeast reporter strain and test for auto-activation

of the reporter genes on selective media. The bait should not activate the reporters on its

own.

Library Screening: Transform the prey library into the yeast strain already containing the

SIRT6 bait plasmid.

Selection of Positive Clones: Plate the transformed yeast on highly selective media where

only cells with an interacting bait-prey pair can grow.

Validation and Identification of Prey: Isolate the prey plasmids from the positive yeast

colonies. Sequence the prey plasmids to identify the interacting proteins.

Confirmation of Interactions: Re-transform the identified prey plasmids with the SIRT6 bait

plasmid into a fresh yeast reporter strain to confirm the interaction. Further validation in

mammalian cells using Co-IP is highly recommended.

Proximity-Dependent Biotin Identification (BioID)
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BioID is a powerful technique for identifying both stable and transient protein interactions, as

well as proteins in close proximity to the bait protein in a living cell.[9] This method utilizes a

promiscuous biotin ligase (BirA) fused to the protein of interest (SIRT6). When expressed in
cells and supplied with biotin, the BirA-SIRT6 fusion protein biotinylates nearby proteins, which

can then be purified using streptavidin affinity chromatography and identified by mass

spectrometry.

Materials:

Mammalian cell line

Expression vector for BirA*-SIRT6 fusion protein

Biotin

Lysis buffer containing detergents (e.g., RIPA buffer)

Streptavidin-coated beads

Wash buffers

Elution buffer (containing excess biotin)

Reagents for MS sample preparation and analysis

Procedure:

Generation of Stable Cell Line: Create a stable cell line expressing the BirA-SIRT6 fusion
protein. A control cell line expressing BirA alone should also be generated.

Biotin Labeling: Culture the cells and supplement the medium with biotin for a defined period

(e.g., 18-24 hours) to allow for proximity labeling.

Cell Lysis: Lyse the cells under denaturing conditions to stop the enzymatic reaction and

solubilize all proteins.

Affinity Purification of Biotinylated Proteins: Incubate the cell lysates with streptavidin-coated

beads to capture the biotinylated proteins.
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Washing: Perform extensive washes to remove non-biotinylated proteins.

On-bead Digestion: The captured proteins are typically digested with trypsin directly on the

beads.

LC-MS/MS Analysis and Data Interpretation: The resulting peptides are analyzed by LC-

MS/MS. The identified proteins are filtered against the control to identify specific proximal

interactors of SIRT6.

Quantitative Data Presentation
The following tables summarize the number of identified SIRT6 interacting proteins from

various high-throughput studies.

Table 1: Summary of High-Throughput SIRT6 Interactome Studies

Study (First
Author, Year)

Method Cell Line
Number of
Identified
Interactors

Reference

Simeoni et al.,

2013
AP-MS HEK293

80+ novel

proteins
[3]

Lee et al., 2014 AP-MS HEK293FT 136 proteins [6]

Polyakova et al.,

2012
Y2H & Co-IP/MS Yeast & HEK293

Multiple novel

partners
[5]

Table 2: Selected High-Confidence SIRT6 Interacting Proteins Identified by AP-MS
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Protein Function
Putative Role in
SIRT6 Pathway

Reference

G3BP1

RNA-binding protein,

stress granule

assembly

Regulation of cellular

stress response
[2][10]

PARP1
DNA repair, ADP-

ribosylation

Stimulation of DNA

double-strand break

repair

[4][5]

RELA (p65)
Transcription factor

(NF-κB subunit)

Attenuation of NF-κB

signaling
[1][11]

DNA-PKcs
DNA repair (NHEJ

pathway)

DNA double-strand

break repair
[12]

NPM1
Nucleolar protein,

ribosome biogenesis

Chromatin assembly

and aging
[6]

CtIP DNA end resection
DNA double-strand

break repair
[5]

SNF2H Chromatin remodeling
DNA damage

response
[12]

This table represents

a curated list of

interactors validated in

multiple studies.

Visualizing SIRT6 Interactions and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and key signaling

pathways involving SIRT6.

Experimental Workflow Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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